2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 379254-90-7
VCID: VC2432142
InChI: InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3
SMILES: CC1CN(CC(O1)C)C(=O)CCl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

CAS No.: 379254-90-7

Cat. No.: VC2432142

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone - 379254-90-7

Specification

CAS No. 379254-90-7
Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name 2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
Standard InChI InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3
Standard InChI Key SMTSEWHPTUIWBY-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C(=O)CCl
Canonical SMILES CC1CN(CC(O1)C)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone belongs to the chemical class of chloroacetamide derivatives containing a morpholine moiety. This section examines the compound's fundamental identification parameters and structural features.

Basic Identification

The compound is precisely identified through several standardized parameters, which are essential for its proper classification in chemical databases and literature.

ParameterValue
CAS Number379254-90-7
IUPAC Name2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
MDL NumberMFCD03147309
PubChem Compound ID4143920
Representation TypeValue
Standard InChIInChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3
Standard InChIKeySMTSEWHPTUIWBY-UHFFFAOYSA-N
SMILESCC1CN(CC(O1)C)C(=O)CCl
Canonical SMILESCC1CN(CC(O1)C)C(=O)CCl

These structural representations provide machine-readable formats that encode the complete molecular structure and stereochemistry of the compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is crucial for its proper handling, storage, and application in research settings.

Physical Characteristics

The physical characteristics of this compound determine its behavior under various conditions and influence its potential applications.

While specific physical data for 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is limited in the available literature, some properties can be estimated based on structural analogues. For comparison, related compounds with similar structures exhibit specific physical characteristics that may provide insight into the expected properties of our target compound .

For instance, 2-Chloro-1-(2,6-difluorophenyl)ethanone, which shares the chloroacetyl functional group, has a density of approximately 1.4±0.1 g/cm³ and a boiling point of 228.3±25.0°C at 760 mmHg . While these values cannot be directly attributed to 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, they provide a reasonable reference point for estimating its physical behavior.

Chemical Reactivity

The chemical reactivity of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is primarily determined by its functional groups. The compound contains:

  • A chloroacetyl group with an electrophilic carbon adjacent to the chlorine atom

  • A tertiary amide functionality connecting to the morpholine ring

  • A dimethylated morpholine ring with an oxygen heteroatom

These structural features suggest that the compound may participate in nucleophilic substitution reactions at the chloromethyl position, making it potentially useful as an alkylating agent in organic synthesis. The presence of the carbonyl group also indicates potential reactivity in condensation reactions .

Synthesis and Preparation Methods

The synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone can be inferred from the preparation methods of similar compounds, particularly other chloroacetamide derivatives containing morpholine structures.

General Synthetic Approach

Based on the synthetic pathway for the analogous compound 2-chloro-1-(morpholin-4-yl)ethanone, a similar approach can be proposed for our target compound. The synthesis would likely involve the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a suitable base.

A generalized synthesis procedure would involve:

  • Preparation of a solution of 2,6-dimethylmorpholine in anhydrous dichloromethane

  • Addition of a base (triethylamine or potassium carbonate) to neutralize HCl generated during the reaction

  • Dropwise addition of chloroacetyl chloride at low temperature (0-5°C)

  • Allowing the reaction to proceed at room temperature

  • Work-up and purification by recrystallization

This synthetic approach is based on the documented preparation of the non-methylated analogue, which involves the acylation of morpholine with chloroacetyl chloride .

Research Applications and Significance

The research applications of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone are primarily inferred from its structural features and the known applications of related compounds.

Related Compounds and Structural Analogues

Understanding the relationships between 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone and similar compounds provides context for its properties and potential applications.

Structural Variations

Several compounds share structural similarities with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone:

  • 2-chloro-1-(morpholin-4-yl)ethanone: The non-methylated analogue, which lacks the methyl groups at the 2,6-positions of the morpholine ring .

  • 2-Chloro-1-(2,6-difluorophenyl)ethanone: Contains the same chloroacetyl functional group but attached to a difluorophenyl ring instead of a morpholine structure .

  • 2-imidazol-1-yl-5-(trifluoromethyl)aniline: While structurally distinct, this compound was listed in proximity to our target compound in chemical databases, suggesting potential research relationships .

These structural variations provide reference points for understanding how modifications to the basic scaffold might influence physical properties and biological activities.

Patent and Literature Citations

The compound has been mentioned in several research contexts:

  • Patent literature: Specifically referenced in EP1972629 A1 (2008), suggesting potential applications in proprietary chemical or pharmaceutical processes .

  • Scientific articles: Mentioned in relation to heterocyclic chemistry research, indicating its relevance in synthetic organic chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator